molecular formula C21H18N4O2S B2762770 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-13-6

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2762770
CAS No.: 2034432-13-6
M. Wt: 390.46
InChI Key: VMTRLWIXCGBBAM-UHFFFAOYSA-N
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Description

8-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic hybrid molecule designed for advanced research applications, particularly in developing new photoluminescent materials and investigating new therapeutic agents. This compound integrates a quinoline scaffold, a privileged structure in medicinal chemistry known for its antitubercular (anti-TB) properties , with a benzothiadiazole (BTZ) core, a S,N-heterocycle recognized for its significant photophysical characteristics . The benzothiadiazole moiety is a versatile luminogen that exhibits Aggregation-Induced Emission (AIE) properties; it is weakly emitting in solution but becomes a strong emitter in the aggregated or solid state due to its rigid, nonplanar geometry which restricts intramolecular motion . This AIE activity, combined with its photoactive BTZ core, makes this hybrid compound and its structural analogs promising candidates for applications as molecular heterogeneous photosensitizers, for instance in the production of singlet oxygen under continuous-flow conditions , and in the development of new organic electronic materials and chemosensors. Furthermore, the quinoline moiety remains a privileged pharmacophore in antimycobacterial drug discovery . Recent research on quinoline-carbonyl derivatives and quinoline-urea-benzothiazole hybrids has demonstrated substantial activity against Mycobacterium tuberculosis, including drug-resistant strains, positioning them as promising antimycobacterial agents . The specific molecular architecture of this compound, featuring a piperidine linker, is designed to modulate biological activity and physicochemical properties. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRLWIXCGBBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and the subsequent attachment of the quinolin-8-yloxy-piperidin-1-yl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 8-iodoquinolin-4(1H)-one is coupled with a benzo[c][1,2,5]thiadiazole bispinacol boronic ester in the presence of a palladium catalyst . This reaction is rapid, often completed within 5 minutes, and yields a stable product that can be isolated by filtration .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating charge transfer processes. The quinolin-8-yloxy-piperidin-1-yl group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Triazole-Substituted Quinolines

The compound 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline () replaces the benzothiadiazole with a triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capacity, often improving pharmacokinetics. However, benzothiadiazole’s electron-deficient nature may enhance π-π stacking interactions in target binding, a critical advantage in enzyme inhibition .

Oxadiazole Derivatives

8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline () incorporates a 1,2,4-oxadiazole ring, which is bioisosteric to esters and amides. Oxadiazoles are valued for their rigidity and metabolic resistance.

Benzothiazole-Containing Compounds

describes benzothiazole-integrated quinolines synthesized via cycloaddition. Benzothiazole shares structural similarity with benzothiadiazole but lacks the additional nitrogen atom. This difference reduces electron-withdrawing effects, possibly diminishing interactions with electron-rich biological targets compared to the target compound .

Piperidine-Linked Analogues

1-Acyl-Spiropiperidine Quinolines

highlights 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines], where the piperidine is part of a spirocyclic system. These compounds exhibit high synthetic yields (80–95%) but show low molecular ion intensity in GC-MS (0.5–8.0%), complicating analytical characterization. The target compound’s non-spiro piperidine linkage may offer simpler synthesis and improved spectral detectability .

Isoxazole-Piperazine-Quinoline Hybrids

2-[4-(Isoxazol-5-ylcarbonyl)piperazin-1-yl]-8-(3-thienyl)quinoline () replaces benzothiadiazole with an isoxazole-piperazine group.

Pharmacological Analogues

Zongertinib

This kinase inhibitor () shares a quinoline-piperidine backbone but incorporates a benzimidazole-pyrimidopyrimidine group. While both compounds target kinase domains, zongertinib’s benzimidazole moiety likely engages in different binding interactions compared to the target’s benzothiadiazole, underscoring the role of heterocycle choice in selectivity .

Antidiabetic Quinoline-Tetrazole Derivatives

describes 8-(2-((2-(1-(4-(1H-tetrazol-1-yl)phenyl)ethylidene)hydrazinyl)oxy)-2-oxoethoxy)quinoline, where tetrazole acts as a carboxylic acid bioisostere. Benzothiadiazole’s larger aromatic system may improve π-stacking in enzyme inhibition but reduce solubility compared to tetrazole’s ionizable NH group .

Comparative Data Table

Compound Heterocycle Key Features Synthetic Yield Analytical Challenges Potential Applications
Target Compound 2,1,3-Benzothiadiazole Electron-deficient, strong π-π interactions Not reported Likely moderate detectability Kinase inhibition, bioactivity
5-Chloro-8-(triazolylmethoxy)quinoline 1,2,3-Triazole Metabolic stability, hydrogen bonding Not reported Standard MS detectability Antimicrobial agents
8-(Oxadiazolylmethoxy)quinoline 1,2,4-Oxadiazole Rigidity, metabolic resistance High Crystallography confirmed Enzyme inhibitors, materials
Spiropiperidine Quinolines None (spiro system) High synthetic yield (80–95%) 80–95% Low MS ion intensity Not specified
Zongertinib Benzimidazole Clinically validated kinase inhibition Not reported Optimized for drug development Oncology therapeutics

Key Findings and Implications

  • Structural Flexibility : The target compound’s benzothiadiazole group offers electronic advantages over triazole, oxadiazole, and tetrazole analogues, though solubility may be compromised.
  • Synthetic Accessibility: Piperidine-linked quinolines (e.g., ) are generally synthetically tractable, but spiro systems () may pose scalability challenges.

Biological Activity

The compound 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a novel derivative that combines the pharmacologically significant 2,1,3-benzothiadiazole moiety with a quinoline structure. This combination suggests potential therapeutic applications due to the diverse biological activities associated with both components. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H21N5O2SC_{23}H_{21}N_{5}O_{2}S with a molecular weight of approximately 431.51 g/mol. The structure incorporates key functional groups that contribute to its biological activity:

  • Benzothiadiazole moiety : Known for its role in various biological processes and potential applications in drug development.
  • Piperidine ring : Often linked to enhanced solubility and bioavailability.
  • Quinoline structure : Associated with antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several protein kinases, which are critical in signaling pathways related to cancer and other diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this derivative may also exhibit such effects against specific pathogens.
  • Antitumor Properties : Preliminary studies indicate that derivatives of benzothiadiazole can induce apoptosis in cancer cells through various pathways.

Biological Activity Profile

A comprehensive evaluation of the biological activity of this compound reveals several promising effects:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialPotential activity against Gram-positive bacteria
Enzyme InhibitionInhibits JAK3 and other kinases
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological contexts:

  • Antitumor Activity :
    • A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.25 to 0.78 µM against different cancer cell lines, indicating potent antitumor effects .
  • Antimicrobial Properties :
    • Research indicated that benzothiadiazole derivatives possess significant antibacterial activity comparable to established antibiotics like norfloxacin . This suggests that the compound may also have similar effects.
  • Enzyme Interaction Studies :
    • In vitro assays have shown that the compound effectively inhibits key kinases involved in oncogenic signaling pathways (e.g., JAK3), with IC50 values indicating high potency .

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